molecular formula C11H11BrN2O2 B1604487 Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 907945-87-3

Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1604487
CAS RN: 907945-87-3
M. Wt: 283.12 g/mol
InChI Key: KFYZFJNFCVMAEH-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H11BrN2O2 . It is recognized as a significant compound in medicinal chemistry due to its wide range of applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives, including Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate include a density of 1.6±0.1 g/cm3 . The compound has a molecular weight of 283.12 .

Scientific Research Applications

Synthesis of Novel Compounds

  • Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives have been synthesized and utilized as intermediates in the creation of complex molecular structures. These derivatives play a critical role in the construction of heterocyclic compounds which are pivotal in medicinal chemistry due to their diverse biological activities. For instance, derivatives of this compound have been employed in the synthesis of thiazolopyrimidines, pyrrolothiazolopyrimidines, and triazolopyrrolothiazolopyrimidines, showcasing their versatility in the synthesis of new chemical entities (Abu‐Hashem, Youssef, & Hussein, 2011).

Biological Activities

  • Various synthesized derivatives of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate have been evaluated for their biological activities, including antimicrobial and antitumor activities. This demonstrates the potential of these compounds in contributing to the development of new therapeutic agents. For example, certain synthesized compounds have shown promising antimicrobial activity against Staphylococcus aureus, indicating their potential as novel antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Mechanistic Studies

  • The compound has also been used in mechanistic studies to understand its reactivity and interaction with various reagents, leading to the formation of new heterocyclic systems. These studies provide insights into the chemical behavior of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate and its potential for creating diverse molecular architectures (Farag, Kheder, & Mabkhot, 2008).

Future Directions

Imidazo[1,2-a]pyridine derivatives, including Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that these compounds may continue to be a focus of research in the future, particularly in the development of new drugs for the treatment of diseases such as tuberculosis .

properties

IUPAC Name

ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYZFJNFCVMAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649978
Record name Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

907945-87-3
Record name Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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